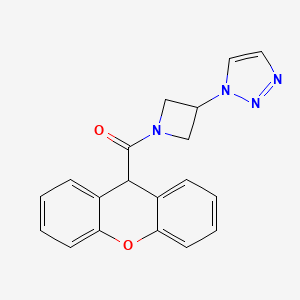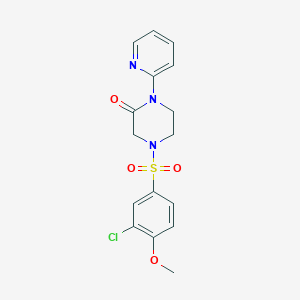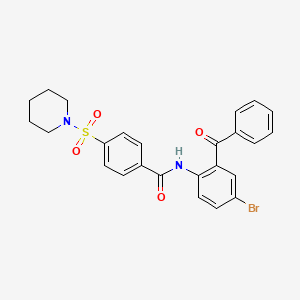![molecular formula C18H18N2O B2886724 N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide CAS No. 2094750-46-4](/img/structure/B2886724.png)
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology. This compound is a member of the enamide family and has been synthesized using various methods.
科学的研究の応用
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide has been studied extensively for its potential applications in pharmacology. This compound has been shown to have anticancer activity and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory activity and can reduce inflammation in animal models. Other potential applications of this compound include its use as an antifungal agent and as a treatment for neurological disorders.
作用機序
The mechanism of action of N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide is not fully understood. However, it is thought to work by inhibiting certain enzymes in the body that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been shown to reduce the production of certain inflammatory cytokines in animal models. Additionally, it has been shown to have a neuroprotective effect in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide in lab experiments is its high yield during synthesis. Additionally, this compound has been shown to have a variety of potential applications in pharmacology, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its relatively unknown mechanism of action, which may make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide. One direction is to further investigate its potential applications in cancer treatment. Specifically, research could focus on optimizing the compound's structure to improve its efficacy and reduce potential side effects. Another direction is to investigate its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic uses.
合成法
The synthesis of N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide involves the reaction of 3-(pyridin-3-yl)benzaldehyde with cyclopropylamine and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The yield of this reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
特性
IUPAC Name |
N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)20(17-8-9-17)13-14-5-3-6-15(11-14)16-7-4-10-19-12-16/h2-7,10-12,17H,1,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZCSHLAAMCCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC(=CC=C1)C2=CN=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2886645.png)


![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)